molecular formula C20H24ClN3O3S2 B3403550 (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride CAS No. 1135226-41-3

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride

Cat. No.: B3403550
CAS No.: 1135226-41-3
M. Wt: 454 g/mol
InChI Key: MBCMCJSUMFRZGX-HCUGZAAXSA-N
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Description

This compound is a structurally complex benzothiazole derivative characterized by:

  • A 4,7-dimethoxy-substituted benzothiazole core, which enhances electron density and influences binding interactions .
  • A dimethylaminoethyl side chain attached via an amide bond, contributing to solubility and cellular uptake due to its basicity .
  • Hydrochloride salt formation, improving stability and crystallinity for pharmacological applications .

The compound is hypothesized to exhibit anticancer and antimicrobial activity based on structural parallels with other benzothiazole derivatives . Its synthesis involves multi-step amidation and purification processes, with challenges in intermediate characterization and solubility optimization .

Properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-22(2)11-12-23(17(24)10-7-14-6-5-13-27-14)20-21-18-15(25-3)8-9-16(26-4)19(18)28-20;/h5-10,13H,11-12H2,1-4H3;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCMCJSUMFRZGX-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the dimethoxy groups, and the coupling with the thiophene ring. Common reagents used in these reactions include dimethyl sulfate, thiophene-2-carboxaldehyde, and dimethylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification methods like recrystallization and chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its pharmacological properties.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow for the development of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

A. Benzothiazole Core Modifications

  • Methoxy vs. 5-Methoxy substitution () alters steric and electronic profiles, possibly reducing target affinity compared to 4,7-dimethoxy derivatives.

B. Amide Side Chain Variations

  • Dimethylaminoethyl vs. Diethylaminoethyl/Morpholinoethyl: The dimethylaminoethyl group balances basicity and steric bulk, optimizing membrane permeability. Diethylaminoethyl () increases lipophilicity but may hinder solubility, while morpholinoethyl () introduces polarity, affecting blood-brain barrier penetration .

C. Aromatic Group Differences

  • Thiophen-2-yl vs.

Research Challenges and Innovations

  • Synthesis and Solubility: The target compound’s 4,7-dimethoxy groups improve water solubility relative to ethyl or chloro analogs, but formulation strategies (e.g., nanoemulsions) may still be required for in vivo efficacy .
  • Configuration Stability : The E-configuration of the propenamide linker must be preserved during synthesis; isomerization could reduce bioactivity .

Biological Activity

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a complex organic compound with significant potential in biological research and medicinal chemistry. This compound integrates a benzothiazole ring, a thiophene ring, and a dimethylaminoethyl group, which contribute to its diverse biological activities. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name (E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide; hydrochloride
CAS Number 1135226-41-3
Molecular Formula C20H23N3O3S2.ClH
Molecular Weight 432.00 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound may affect gene expression through interaction with transcription factors.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds related to benzothiazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .

Anticancer Activity

Research highlights the potential of benzothiazole derivatives in cancer therapy:

  • Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

Anti-inflammatory and Analgesic Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can reduce levels of pro-inflammatory cytokines in cell models, suggesting a possible application in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, particularly against Candida albicans and Staphylococcus aureus, with MIC values indicating high efficacy .

Study 2: Anticancer Properties

In another study focused on anticancer activity, several derivatives were tested for their ability to inhibit cell growth in human cancer cell lines. The results showed that specific modifications to the benzothiazole structure enhanced cytotoxicity against liver and breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride

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